molecular formula C13H21NO4 B8602795 Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-ynoate

Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-ynoate

Cat. No.: B8602795
M. Wt: 255.31 g/mol
InChI Key: ZOJJKUPMUKMHEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-ynoate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with an ethyl ester and a hexynoate moiety. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective Boc group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-ynoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions using the same principles as the laboratory synthesis but optimized for yield and efficiency. This could include the use of flow reactors for continuous production and the implementation of robust purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-ynoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid, hydrochloric acid.

    Hydrolysis: Sodium hydroxide, hydrochloric acid.

Major Products

    Deprotection: The major product is the free amine.

    Hydrolysis: The major product is the carboxylic acid derivative.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-ynoate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during various chemical transformations, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-ynoate is unique due to its hexynoate moiety, which provides additional reactivity and versatility in synthetic applications. This compound’s ability to undergo various chemical transformations while maintaining the integrity of the protected amino group makes it a valuable tool in organic synthesis .

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-ynoate

InChI

InChI=1S/C13H21NO4/c1-6-8-9-10(11(15)17-7-2)14-12(16)18-13(3,4)5/h10H,7,9H2,1-5H3,(H,14,16)

InChI Key

ZOJJKUPMUKMHEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC#CC)NC(=O)OC(C)(C)C

Origin of Product

United States

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